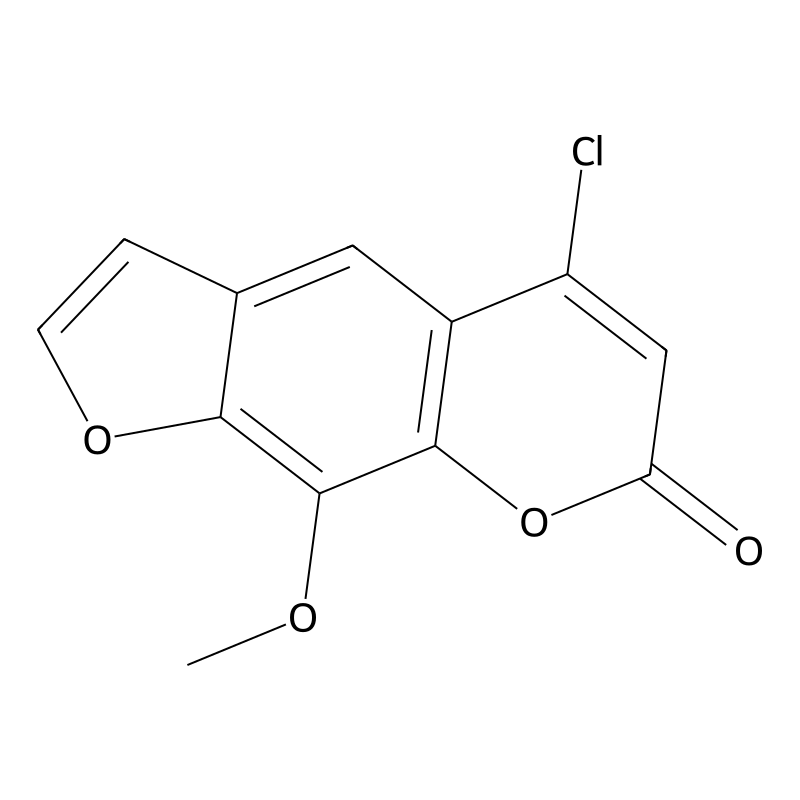

4-Chloro-8-methoxy Psoralen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Impurity of 8-Methoxypsoralen (Methoxsalen):

4-Chloro-8-methoxy Psoralen is primarily known as an impurity of 8-Methoxypsoralen (M260795), also referred to as Methoxsalen []. Methoxsalen is a furocoumarin derivative with established applications in phototherapy []. The presence of 4-Chloro-8-methoxy Psoralen as an impurity can be a concern in research involving Methoxsalen, as it might affect the experimental results.

Limited Availability of Research:

Due to its role as an impurity, there is limited scientific research directly focused on 4-Chloro-8-methoxy Psoralen itself. Most studies referencing 4-Chloro-8-methoxy Psoralen concentrate on its detection and removal methods during the purification of Methoxsalen [].

4-Chloro-8-methoxy Psoralen is a synthetic derivative of psoralen, a naturally occurring compound found in various plants. This compound features a methoxy group and a chlorine atom, which enhance its photochemical properties. Structurally, it is characterized by a furanocoumarin backbone that allows it to intercalate into DNA, making it useful in phototherapy and research applications.

The primary chemical reaction involving 4-Chloro-8-methoxy Psoralen is its photochemical activation upon exposure to ultraviolet A light. This activation leads to the formation of covalent bonds with nucleic acids, resulting in cross-linking. The reaction can be summarized as follows:

- Absorption of Light: The compound absorbs UV light.

- Excitation: This energy excites the molecule, allowing it to form reactive singlet oxygen species.

- Covalent Bond Formation: These reactive species can then form covalent bonds with pyrimidine bases in DNA, such as thymine and cytosine.

This process is crucial for its applications in photochemotherapy, particularly in treating skin conditions like psoriasis and eczema.

4-Chloro-8-methoxy Psoralen exhibits significant biological activity primarily through its interaction with DNA. The compound's ability to form cross-links disrupts DNA replication and transcription, leading to apoptosis in rapidly dividing cells. Additionally, it has been studied for its potential anti-cancer properties due to its capacity to induce cell cycle arrest and senescence in certain cell types .

The synthesis of 4-Chloro-8-methoxy Psoralen generally involves several steps:

- Starting Materials: The synthesis begins with 8-methoxypsoralen.

- Chlorination: Chlorination is performed using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.

- Purification: The final product is purified through recrystallization or chromatography techniques.

This multi-step synthesis allows for the selective introduction of functional groups while maintaining the integrity of the psoralen structure .

4-Chloro-8-methoxy Psoralen is utilized in various fields:

- Phototherapy: It is used in treatments for skin disorders such as psoriasis and vitiligo through PUVA (Psoralen and Ultraviolet A) therapy.

- Research: The compound serves as a tool in molecular biology for studying DNA interactions and mechanisms of mutagenesis.

- Agriculture: It has potential applications in developing pest control agents due to its biological activity against certain organisms .

Studies have shown that 4-Chloro-8-methoxy Psoralen interacts with various biological molecules:

- DNA Interactions: Its binding affinity for DNA has been extensively studied, revealing insights into its mechanism of action and potential mutagenic effects.

- Cellular Effects: Research indicates that exposure to this compound can alter cellular signaling pathways, particularly those involving phosphatidylinositol 3-kinase, which plays a role in cell growth and survival .

Several compounds share structural similarities with 4-Chloro-8-methoxy Psoralen. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 8-Methoxypsoralen | Contains a methoxy group; lacks chlorine | Commonly used in PUVA therapy without additional halogenation |

| 5-Methoxypsoralen | Similar furanocoumarin structure; different methoxy position | Less potent than 4-Chloro-8-methoxy Psoralen |

| Angelicin | Lacks chlorine; possesses similar furanocoumarin structure | Exhibits different biological activity patterns |

| 4,5'-Dimethylpsoralen | Contains two methyl groups instead of chlorine | Enhanced solubility but reduced DNA binding affinity |

The unique combination of chlorine and methoxy groups in 4-Chloro-8-methoxy Psoralen enhances its photochemical reactivity compared to these similar compounds, making it particularly effective for therapeutic applications.

Chlorination of 8-Methoxypsoralen: Reaction Mechanisms

The synthesis of 4-chloro-8-methoxypsoralen through chlorination of 8-methoxypsoralen follows established principles of electrophilic aromatic substitution mechanisms [30] [31]. The reaction proceeds through a two-step process where the aromatic ring acts as a nucleophile, attacking the electrophilic chlorinating agent to form a carbocation intermediate, followed by deprotonation to restore aromaticity [30] [32].

The chlorination reaction typically employs thionyl chloride or phosphorus pentachloride as chlorinating agents in an inert solvent such as dichloromethane . The mechanism involves the initial formation of an electrophilic chlorine species, which then attacks the electron-rich aromatic system of 8-methoxypsoralen [30]. The methoxy group at position 8 acts as an electron-donating substituent, activating the aromatic ring toward electrophilic attack and directing the chlorination to specific positions [30] [31].

The regioselectivity of the chlorination reaction is influenced by the electronic properties of the psoralen scaffold . The furan ring portion of the molecule exhibits different reactivity compared to the coumarin moiety, with the 4-position being particularly susceptible to electrophilic attack due to the electronic distribution within the tricyclic system [3] [13]. The reaction conditions must be carefully controlled to achieve selective monochlorination, as excessive reaction conditions can lead to multiple chlorination events [18].

Temperature control represents a critical parameter in the chlorination mechanism [25]. Reactions conducted at temperatures below minus twenty-six degrees Celsius help prevent over-chlorination and minimize side product formation [25]. The use of inert atmosphere conditions prevents unwanted oxidation reactions that could compete with the desired chlorination process [28].

Table 1: Synthetic Methods for 4-Chloro-8-methoxypsoralen Production

| Method | Reagents | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Direct chlorination of 8-methoxypsoralen | Thionyl chloride, Phosphorus pentachloride | Low temperature (< -26°C), inert atmosphere | 65-75 | Direct method, high purity |

| Electrophilic aromatic substitution | Chlorinating agents in inert solvents | Controlled temperature, DCM solvent | 50-90 | Regioselective, controllable |

| Multi-step synthesis from psoralen precursors | Various chlorinated intermediates | Multi-step, various conditions | 40-65 | Flexible route, diverse products |

| Williamson condensation approach | α-halo ketones, base catalysts | Reflux conditions, base-mediated | 45-85 | Well-established methodology |

Industrial-Scale Production Techniques

Industrial production of 4-chloro-8-methoxypsoralen requires specialized equipment and process optimization to achieve consistent quality and yield [8] [26]. The scale-up from laboratory synthesis involves consideration of heat management, mass transfer, and safety protocols specific to chlorination reactions [8] [14].

Commercial production typically employs continuous flow reactors or large-scale batch reactors equipped with precise temperature control systems [8] [26]. The use of automated reactors enhances the efficiency and scalability of the production process while maintaining stringent quality control measures [8]. Industrial facilities must implement comprehensive monitoring systems to track reaction progress and ensure consistent product quality [8] [14].

The global market for 8-methoxypsoralen derivatives, including chlorinated analogs, has been valued at significant levels, with production facilities distributed across multiple regions [26]. Industrial production methods follow similar synthetic routes as laboratory procedures but incorporate enhanced purification techniques and quality assurance protocols [8].

Solvent recovery and recycling systems represent essential components of industrial production facilities [8] [27]. The use of dichloromethane and other organic solvents in large quantities necessitates implementation of solvent recovery systems to minimize environmental impact and reduce production costs [8] [27]. Distillation and crystallization techniques are commonly employed for industrial-scale purification [8].

Table 2: Industrial Production Parameters for 4-Chloro-8-methoxypsoralen

| Parameter | Optimal Range | Critical Factors | Impact on Yield |

|---|---|---|---|

| Reactor Temperature (°C) | -30 to -20 | Temperature control prevents over-reaction | High |

| Reaction Time (hours) | 2-4 | Extended time increases side products | Medium |

| Stirring Rate (rpm) | 200-400 | Adequate mixing ensures uniformity | Low |

| Catalyst Loading (%) | 5-10 | Higher loading increases selectivity | High |

| Solvent Volume Ratio | 10-15:1 | Sufficient dilution controls heat | Medium |

| Pressure (atm) | 1-2 | Inert atmosphere prevents oxidation | Low |

| Purification Method | Crystallization + Chromatography | Multi-step purification required | High (purity impact) |

Optimization of Yield and Purity in Laboratory Synthesis

Laboratory-scale synthesis optimization focuses on maximizing both yield and purity through systematic variation of reaction parameters [9] [11]. The optimization process involves careful evaluation of reaction conditions, reagent stoichiometry, and purification protocols to achieve consistent results [9] [12].

Temperature optimization studies have demonstrated that maintaining reaction temperatures between minus thirty and minus twenty degrees Celsius provides optimal balance between reaction rate and selectivity [25] [28]. Lower temperatures result in incomplete conversion, while higher temperatures promote side reactions and reduce overall selectivity [25] [28]. The use of precise temperature control equipment, such as cryostats or dry ice baths, enables maintenance of optimal reaction conditions [25].

Solvent selection significantly impacts both yield and purity of the final product [9] [13]. Dichloromethane has been identified as the preferred solvent due to its inert nature and ability to dissolve both starting materials and products effectively [9]. The solvent-to-substrate ratio optimization typically ranges from ten to fifteen parts solvent per part substrate to ensure adequate heat dissipation and proper mixing [9].

Reaction time optimization involves balancing complete conversion of starting materials with minimization of side product formation [9] [12]. Extended reaction times beyond four hours generally result in increased impurity levels without significant improvement in conversion rates [9] [18]. Monitoring reaction progress through analytical techniques such as thin-layer chromatography or high-performance liquid chromatography enables determination of optimal reaction endpoints [16] [18].

Purification optimization employs multiple techniques including crystallization, column chromatography, and recrystallization procedures [9] [12]. The combination of methanol recrystallization followed by silica gel chromatography typically achieves purities exceeding ninety-five percent [9]. Temperature-controlled crystallization processes enhance crystal quality and reduce impurity incorporation [9] [14].

Table 3: Chemical Properties of 4-Chloro-8-methoxypsoralen

| Property | Value | Reference/Notes |

|---|---|---|

| Molecular Formula | C₁₂H₇ClO₄ | Confirmed by MS and NMR |

| Molecular Weight (g/mol) | 250.63 | Calculated from molecular formula |

| CAS Registry Number | 1796928-53-4 | Chemical Abstracts Service |

| Melting Point (°C) | Not specified | Requires determination |

| Solubility in Water | Practically insoluble | Similar to parent psoralens |

| Appearance | White to cream crystalline solid | Similar to 8-methoxypsoralen |

| Stability | Stable under normal conditions | Light-sensitive compound |

Identification of Byproducts and Impurities

Comprehensive impurity profiling represents a critical aspect of 4-chloro-8-methoxypsoralen synthesis and quality control [16] [18]. The identification and quantification of byproducts enable optimization of synthetic procedures and ensure product quality meets required specifications [16] [18].

The most commonly encountered impurity is unreacted 8-methoxypsoralen starting material, which typically accounts for two to five percent of the crude product [16]. This impurity arises from incomplete conversion during the chlorination reaction and can be effectively removed through chromatographic purification techniques [16]. Detection and quantification of this impurity employs high-performance liquid chromatography with ultraviolet detection or liquid chromatography-mass spectrometry methods [16] [19].

Di-chlorinated products represent another significant class of impurities formed through multiple electrophilic substitution reactions [18]. These compounds typically constitute one to three percent of the crude product and result from over-chlorination under excessive reaction conditions [18]. Gas chromatography-mass spectrometry and high-performance liquid chromatography provide effective analytical methods for detection and quantification of these impurities [16] [18].

Over-oxidation products can form under certain reaction conditions, particularly when moisture or oxygen interfere with the chlorination process [17] [18]. These impurities typically represent less than two percent of the crude product but require careful monitoring due to their potential impact on product quality [17] [18]. Liquid chromatography with diode array detection enables identification and quantification of these oxidation-related impurities [16] [18].

Isomeric chloro-psoralens represent a particularly challenging class of impurities due to their structural similarity to the desired product [18]. These compounds can account for three to eight percent of the crude product when reaction conditions favor non-regioselective chlorination [18]. High-performance liquid chromatography with chiral columns provides the most effective method for separation and quantification of these isomeric impurities [16] [18].

Hydrolysis products can form when moisture interferes with the chlorination reaction, leading to formation of hydroxylated byproducts [17] [18]. These impurities typically constitute one to four percent of the crude product and require careful exclusion of moisture during synthesis to minimize their formation [17] [18]. Liquid chromatography-tandem mass spectrometry provides sensitive detection and structural elucidation of these hydrolysis-related impurities [16] [18].

Table 4: Common Byproducts and Impurities in 4-Chloro-8-methoxypsoralen Synthesis

| Impurity/Byproduct | Formation Mechanism | Typical Level (%) | Detection Method |

|---|---|---|---|

| 8-Methoxypsoralen (unreacted starting material) | Incomplete reaction conversion | 2-5 | HPLC-UV, LC-MS |

| Di-chlorinated products | Multiple electrophilic substitution | 1-3 | GC-MS, HPLC |

| Over-oxidation products | Excessive oxidative conditions | 0.5-2 | HPLC-DAD |

| Hydrolysis products | Moisture interference | 1-4 | LC-MS/MS |

| Isomeric chloro-psoralens | Non-regioselective chlorination | 3-8 | HPLC with chiral columns |

| Dehalogenated compounds | Reduction side reactions | 0.5-1 | NMR, HPLC |

4-Chloro-8-methoxy psoralen belongs to the furocoumarin class of compounds, characterized by a tricyclic ring system comprising a furan ring fused to a coumarin moiety [2] [3]. The molecular structure exhibits the characteristic planar geometry typical of psoralen derivatives, which is essential for their DNA intercalation properties [4] [3].

Based on crystallographic studies of related psoralen compounds, the molecular geometry of 4-Chloro-8-methoxy psoralen can be predicted to follow similar structural patterns. The fused ring skeleton maintains planarity with root mean square deviations from the best least-squares plane typically less than 0.020 Å, as observed in structurally related compounds [5]. The furanocoumarin backbone displays formally localized double bonds in the lateral five- and six-membered heterocyclic rings, with C=C double bond lengths typically ranging from 1.344 to 1.352 Å, while single bond lengths fall within 1.413 to 1.422 Å [5].

The carbonyl C=O distance in the lactone ring is expected to be approximately 1.188 Å, consistent with other psoralen derivatives [5]. The chlorine substituent at position 4 introduces electronic effects that influence the molecular geometry, while the methoxy group at position 8 provides additional steric and electronic considerations [2] [6].

The crystal structure would likely exhibit intermolecular interactions through van der Waals forces and potential hydrogen bonding involving the methoxy oxygen atom. Similar psoralen derivatives have shown crystal packing arrangements with molecules arranged in separate columns related by two-fold screw axes and centers of symmetry [7].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

The 1H Nuclear Magnetic Resonance spectrum of 4-Chloro-8-methoxy psoralen would display characteristic signals consistent with its structural features. The furan ring protons are expected to appear as doublets in the range of 6.3-6.8 parts per million, while aromatic protons on the benzene ring would resonate between 7.4-8.1 parts per million [6] [8]. The methoxy group protons would appear as a singlet around 4.1-4.3 parts per million [6].

The 13C Nuclear Magnetic Resonance spectrum would show the carbonyl carbon of the lactone ring at approximately 160 parts per million, with the methoxy carbon appearing around 56 parts per million [6]. The aromatic carbons would display chemical shifts characteristic of the furocoumarin system, with the chlorine-bearing carbon showing downfield shifts due to the electron-withdrawing effect of the halogen substituent.

Infrared Spectroscopy

The infrared spectrum of 4-Chloro-8-methoxy psoralen would exhibit several characteristic absorption bands. The lactone carbonyl stretch would appear as a strong absorption around 1730 wavenumbers, typical of α,β-unsaturated lactones [9] [10]. The C-O ether stretches associated with the methoxy group and lactone oxygen would manifest in the 1200-1300 wavenumber region [9]. The C-Cl stretch would be observed in the 750-850 wavenumber range, confirming the presence of the chlorine substituent [10].

Additional absorptions would include aromatic C=C stretches in the 1450-1600 wavenumber region and C-H stretches of the aromatic and methoxy protons in the 2800-3100 wavenumber range [10].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 4-Chloro-8-methoxy psoralen would display the characteristic absorption maxima typical of psoralen derivatives. Based on studies of 8-methoxypsoralen and related compounds, three primary absorption bands would be expected: a high-energy π→π* transition around 215 nanometers, a medium-energy transition near 247 nanometers, and a therapeutically important low-energy absorption maximum around 303 nanometers [11] [12] [13].

This longest wavelength absorption band, extending into the ultraviolet A region (320-400 nanometers), is particularly significant for photochemical applications, as it enables the compound to be activated by ultraviolet A radiation used in photochemotherapy [11] [14]. The absorption characteristics would be modulated by the electronic effects of both the chlorine and methoxy substituents, potentially causing slight shifts in the absorption maxima compared to the parent 8-methoxypsoralen compound [12] [13].

Thermodynamic Stability and Solubility Behavior

Thermal Stability

4-Chloro-8-methoxy psoralen exhibits thermal stability characteristics similar to other furocoumarin derivatives. The compound is expected to remain stable at temperatures up to approximately 200°C, beyond which thermal decomposition may occur [15] [16]. The fused ring system provides inherent thermal stability due to the extended conjugation and rigid molecular framework [17].

Studies on related psoralen compounds have demonstrated that thermal stability is influenced by substituent effects. The presence of the methoxy group at position 8 may enhance thermal stability through resonance stabilization, while the chlorine substituent provides additional stability through its electron-withdrawing nature [15] [17].

Photostability

The photostability profile of 4-Chloro-8-methoxy psoralen is characterized by its inherent photolability under ultraviolet A irradiation (320-400 nanometers). This photochemical reactivity is fundamental to its biological activity, as exposure to ultraviolet A radiation triggers the formation of reactive intermediates capable of forming covalent adducts with DNA [17] [18].

Photostability studies on related psoralen derivatives have shown that these compounds undergo photodegradation when exposed to appropriate wavelengths of ultraviolet light. The photochemical reactions involve both oxygen-dependent and oxygen-independent pathways, leading to the formation of various photoproducts [18] [19]. The photostability can be quantified using models such as the Higuchi model, which has been successfully applied to describe the photodegradation kinetics of furocoumarins [19].

Solubility Characteristics

The solubility behavior of 4-Chloro-8-methoxy psoralen reflects its lipophilic nature, characteristic of halogenated psoralen derivatives. Aqueous solubility is expected to be limited, likely below 1 milligram per milliliter at 25°C, due to the hydrophobic character imparted by the fused aromatic ring system and the presence of the chlorine substituent [20] [21].

In organic solvents, the compound would display enhanced solubility. Ethanol solubility is anticipated to be moderate, ranging from 1-10 milligrams per milliliter, while solubility in aprotic polar solvents such as dimethyl sulfoxide would be significantly higher, potentially exceeding 30 milligrams per milliliter [20]. This solubility pattern is consistent with the behavior of other psoralen derivatives, where solubility increases substantially in organic solvents compared to aqueous media [20] [21].

The estimated logarithmic partition coefficient (log P) for octanol/water would likely fall in the range of 2.5-3.5, indicating moderate to high lipophilicity. This property influences both the compound's membrane permeability and its distribution in biological systems [21].